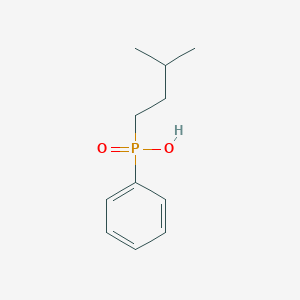

(3-methylbutyl)phenylphosphinic acid

Description

Properties

IUPAC Name |

3-methylbutyl(phenyl)phosphinic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17O2P/c1-10(2)8-9-14(12,13)11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMPNQRWOLIZKFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCP(=O)(C1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17O2P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-methylbutyl)phenylphosphinic acid can be achieved through several methods. One common approach involves the reaction of phenylphosphinic acid with 3-methylbutyl halides under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the halide is replaced by the phosphinic acid group.

Another method involves the use of organophosphorus reagents such as phosphonous dichloride, which reacts with 3-methylbutyl alcohol in the presence of a base to form the desired product. The reaction conditions often include the use of solvents like dichloromethane and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The process typically includes steps for purification and isolation of the product, such as distillation or recrystallization. The choice of method depends on the desired purity and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

(3-methylbutyl)phenylphosphinic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphonic acids or phosphine oxides.

Reduction: Reduction reactions can convert the phosphinic acid group to phosphine derivatives.

Substitution: The phenyl group or the 3-methylbutyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require catalysts or specific reaction conditions, such as the use of palladium catalysts in cross-coupling reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield phosphonic acids, while reduction can produce phosphine derivatives.

Scientific Research Applications

(3-methylbutyl)phenylphosphinic acid has several scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological pathways involving phosphorus-containing compounds.

Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3-methylbutyl)phenylphosphinic acid involves its interaction with molecular targets such as enzymes or receptors. The phosphinic acid group can mimic phosphate groups, allowing the compound to inhibit or modulate the activity of enzymes that utilize phosphate substrates. This interaction can affect various biological pathways and processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Phenylphosphinic Acid (C₆H₅PO₂H₂)

- Structure : Lacks an alkyl chain, with a phenyl group directly attached to phosphorus.

- Synthesis : Prepared via hydrolysis of phosphetane oxides or commercial routes .

- Key Differences : The absence of the 3-methylbutyl group reduces steric hindrance, enabling coordination polymer formation in metal complexes (e.g., with Eu³⁺ or Dy³⁺) .

(1,1,2-Trimethylpropyl)phenylphosphinic Acid

- Structure : Features a branched trimethylpropyl group, increasing steric bulk compared to the linear 3-methylbutyl chain.

- Synthesis: Produced via alkaline hydrolysis of 2,2,3-trimethyl-1-phenylphosphetane-1-oxide under reflux conditions (2 N NaOH/ethanol, 72 hours) .

- Reactivity : The branched alkyl group may hinder nucleophilic attacks, altering reaction kinetics in catalytic applications.

[1-(N-Benzyloxycarbonylamino)-3-methylbutyl]phosphinic Acid

- Structure: Contains a protected amino group (benzyloxycarbonyl) on the 3-methylbutyl chain, enhancing biochemical relevance.

- Application: Investigated as a leucylaminopeptidase inhibitor, highlighting the role of the 3-methylbutyl group in enzyme binding .

Phosphonoacetic Acid and 2-Carboxyethylphenylphosphinic Acid

- Structure : Carboxylic acid substituents instead of alkyl chains.

- Functionality : Used in flame retardants and metal chelation, contrasting with the hydrophobic nature of (3-methylbutyl)phenylphosphinic acid .

Physical and Chemical Properties

Notes:

- The 3-methylbutyl group likely lowers water solubility compared to phenylphosphinic acid, as seen in similar alkylphosphinic acids .

- Thermal stability data for this compound is scarce, but phenylphosphinic acid decomposes at 285°C .

Catalysis

- Phenylphosphinic Acid: Effective in silica-supported catalysts for Mannich reactions (e.g., β-amino carbonyl synthesis) due to mild acidity and recyclability .

- This compound : The bulky alkyl chain may reduce catalytic efficiency in polar reactions but improve performance in hydrophobic environments (e.g., organic solvents) .

Biochemistry

- Phenylphosphinic Acid : Used to enhance polylactic acid’s flame retardancy, a property likely shared by this compound due to similar phosphorus content .

Materials Science

- Coordination Polymers: Phenylphosphinic acid forms 1D/2D polymers with lanthanides, while bulkier derivatives like this compound may favor monomeric complexes or altered polymer geometries .

Q & A

Q. What are the recommended synthetic routes for (3-methylbutyl)phenylphosphinic acid, and how can side reactions be minimized?

The synthesis of alkyl-substituted phenylphosphinic acids like this compound can be adapted from methods used for phenylphosphinic acid derivatives. A common approach involves the Kabachnik–Fields reaction, which combines amines, carbonyl compounds, and phosphinic acids under mild conditions . For alkyl chain incorporation, Grignard reagents (e.g., 3-methylbutylmagnesium bromide) may react with phenylphosphinic acid precursors. However, side reactions such as disproportionation (e.g., forming phosphonic acids and phosphines) must be mitigated by controlling temperature (<50°C) and using stabilizing agents like triethylamine . Purification via salt formation (e.g., sodium or aluminum salts) can isolate the target compound .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

- FT-IR Spectroscopy : Identifies P=O (~1200 cm⁻¹) and P-OH (~2500 cm⁻¹) stretches. Compare with phenylphosphinic acid (IR data in ).

- NMR : ³¹P NMR distinguishes phosphorus environments (δ ~30–40 ppm for phosphinic acids). ¹H/¹³C NMR resolves alkyl chain (3-methylbutyl) and aromatic protons .

- Elemental Analysis : Validates C, H, O, P ratios to confirm purity .

Q. How does the solubility of this compound in organic solvents influence experimental design?

Solubility profiles for phosphinic acids are solvent-dependent. For example, phenylphosphinic acid dissolves in polar aprotic solvents (e.g., DMF, DMSO) and moderately in ethanol but is less soluble in non-polar solvents like hexane . The 3-methylbutyl group may enhance solubility in ethers or chlorinated solvents. Pre-synthesis solubility screening (e.g., via static gravimetric methods ) is critical for reaction solvent selection and purification steps.

Advanced Questions

Q. How can researchers address contradictory data in reactivity studies of this compound?

Discrepancies often arise from variations in reaction conditions or impurities. For example:

- Disproportionation : Elevated temperatures or acidic conditions may convert phosphinic acids to phosphonic acids and phosphines. Monitor via ³¹P NMR and adjust pH/temperature .

- Metal Complexation : Conflicting stability constants reported for phosphinic acids can stem from trace metal impurities. Use chelating agents (e.g., EDTA) during synthesis . Methodological consistency (e.g., standardized solvent systems, calibrated instruments) and control experiments are essential .

Q. What strategies are effective for incorporating this compound into functional materials like adsorbents?

Phosphinic acids are grafted onto polymers for adsorption applications. For example:

- Copolymer Functionalization : React this compound with styrene-divinylbenzene copolymers via Kabachnik–Fields synthesis to introduce aminophosphinic acid groups. This enhances metal-ion or organic-acid adsorption capacity .

- Surface Modification : Immobilize the compound on silica or graphene oxide via silane coupling agents. Characterize using SEM/EDX and TGA to confirm loading efficiency .

Q. How does the alkyl chain length in this compound affect its physicochemical properties compared to phenylphosphinic acid?

The 3-methylbutyl group increases hydrophobicity, altering:

- Solubility : Enhanced solubility in non-polar solvents (e.g., toluene) versus phenylphosphinic acid .

- Thermal Stability : Longer alkyl chains may lower melting points but improve thermal degradation resistance (TGA data recommended ).

- Reactivity : Steric hindrance from the alkyl group could slow phosphorylation reactions but improve selectivity in metal-ion binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.